molecular formula C16H15N5OS3 B10969998 N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10969998
M. Wt: 389.5 g/mol
InChI Key: ZHXQKJKNUAWJKA-UHFFFAOYSA-N
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Description

N-(3-CYANO-2-THIENYL)-2-{[4-ISOPROPYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of cyano, thienyl, triazolyl, and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-2-THIENYL)-2-{[4-ISOPROPYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and triazolyl intermediates, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, isopropylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-2-THIENYL)-2-{[4-ISOPROPYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thienyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CYANO-2-THIENYL)-2-{[4-ISOPROPYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(3-CYANO-2-THIENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-(3-CYANO-2-THIENYL)-2-{[4-ISOPROPYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may influence its reactivity and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C16H15N5OS3

Molecular Weight

389.5 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[(4-propan-2-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N5OS3/c1-10(2)21-14(12-4-3-6-23-12)19-20-16(21)25-9-13(22)18-15-11(8-17)5-7-24-15/h3-7,10H,9H2,1-2H3,(H,18,22)

InChI Key

ZHXQKJKNUAWJKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C3=CC=CS3

Origin of Product

United States

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